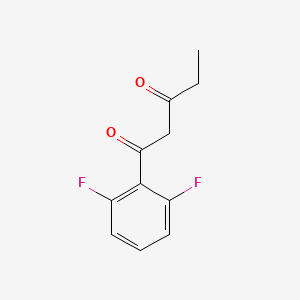

1-(2,6-Difluorophenyl)pentane-1,3-dione

Description

1-(2,6-Difluorophenyl)pentane-1,3-dione is a β-diketone derivative characterized by a pentane-1,3-dione backbone substituted at the 1-position with a 2,6-difluorophenyl group. Its molecular formula is C₁₁H₁₀F₂O₂, and its structure features two ketone groups at positions 1 and 3, which enable chelation with metal ions, a property relevant to catalysis and coordination chemistry.

Properties

Molecular Formula |

C11H10F2O2 |

|---|---|

Molecular Weight |

212.19 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)pentane-1,3-dione |

InChI |

InChI=1S/C11H10F2O2/c1-2-7(14)6-10(15)11-8(12)4-3-5-9(11)13/h3-5H,2,6H2,1H3 |

InChI Key |

XOVUWMFDSSIMRU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)pentane-1,3-dione typically involves the reaction of 2,6-difluorobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)pentane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the diketone groups to alcohols.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)pentane-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyridin-3-yl)pentane-1,3-dione

- Molecular Formula: C₁₀H₁₁NO₂

- Key Differences :

- The pyridin-3-yl group replaces the 2,6-difluorophenyl substituent, introducing a nitrogen-containing aromatic ring.

- The pyridine moiety enhances hydrogen-bonding capability and basicity compared to the electron-withdrawing fluorine atoms in the difluorophenyl group.

- Physicochemical Implications: The pyridinyl derivative likely exhibits higher water solubility due to the polarizable nitrogen atom, whereas the fluorinated analog may display increased lipophilicity. Electronic effects: The electron-deficient pyridine ring could reduce the enolization tendency of the β-diketone compared to the fluorinated derivative, where fluorine atoms stabilize the enolate form via inductive effects .

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Molecular Formula : C₁₀H₈F₂N₄O

- Key Differences :

- Rufinamide contains a triazole-carboxamide core instead of a β-diketone.

- The 2,6-difluorobenzyl group is attached to the triazole ring, whereas the target compound’s difluorophenyl group is directly bonded to the diketone.

- Functional Implications :

- Rufinamide’s triazole-carboxamide structure is critical for its anticonvulsant activity, targeting sodium channels in seizure disorders.

- The 2,6-difluorophenyl group in both compounds may enhance membrane permeability, but the diketone moiety in 1-(2,6-difluorophenyl)pentane-1,3-dione could confer metal-chelating properties absent in Rufinamide .

Physicochemical and Application-Based Comparisons

| Compound | Molecular Formula | Substituent | Key Properties | Potential Applications |

|---|---|---|---|---|

| This compound | C₁₁H₁₀F₂O₂ | 2,6-Difluorophenyl | High lipophilicity, metal chelation | Catalysis, agrochemicals |

| 1-(Pyridin-3-yl)pentane-1,3-dione | C₁₀H₁₁NO₂ | Pyridin-3-yl | Moderate solubility, hydrogen bonding | Pharmaceutical intermediates |

| Rufinamide | C₁₀H₈F₂N₄O | 2,6-Difluorobenzyl | Anticonvulsant activity, sodium channel modulation | Epilepsy treatment |

Notes:

- Lipophilicity : The 2,6-difluorophenyl group in the target compound likely increases logP compared to the pyridinyl analog, favoring applications requiring lipid membrane penetration.

- Reactivity: The β-diketone’s enolizable protons make it a stronger chelator than Rufinamide’s triazole-carboxamide, which lacks such functionality.

Research Findings and Trends

- Synthetic Utility : β-Diketones like this compound are precursors to heterocycles (e.g., pyrazoles) via condensation reactions, whereas Rufinamide’s triazole core is synthetically derived from click chemistry .

- Biological Activity : Fluorinated aromatic compounds often exhibit enhanced metabolic stability. While Rufinamide is FDA-approved for seizures, the target compound’s bioactivity remains unexplored but could be hypothesized based on fluorine’s role in drug design .

Biological Activity

1-(2,6-Difluorophenyl)pentane-1,3-dione is an organic compound characterized by its unique structure, which includes a pentane backbone with two carbonyl (ketone) groups and a difluorinated phenyl substituent. Its molecular formula is C₁₁H₁₀F₂O₂, with a molecular weight of approximately 212.19 g/mol. The presence of the difluorophenyl group enhances its chemical reactivity and potential biological activity, making it an interesting candidate for various applications in medicinal chemistry and materials science.

The structural characteristics of this compound contribute to its biological activity. The difluorophenyl group may influence its interactions with biological targets, such as enzymes or receptors involved in metabolic pathways. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions can enhance its binding affinity to various biological molecules.

Research indicates that this compound may exhibit biological activities through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. Its diketone structure allows for potential chelation with metal ions in enzyme active sites.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have displayed antimicrobial activity, which could extend to this compound.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other diketones based on structural similarities:

| Compound Name | Structure Characteristics | Similarity Index |

|---|---|---|

| 1-(2-Fluorophenyl)pentane-1,3-dione | Contains fluorine on phenyl but lacks the second fluorine | High (0.91) |

| 1-(4-Fluorophenyl)pentane-1,3-dione | Fluorine substitution at para position | Moderate (0.85) |

| 2-Hydroxy-1-(2,6-difluorophenyl)propane-1,3-dione | Hydroxy group addition | High (0.89) |

This table illustrates how variations in substituents can influence the properties and potential applications of diketones like this compound.

Future Directions

Further research is necessary to elucidate the specific biological targets and mechanisms of action for this compound. Potential areas of exploration include:

- In Vitro Studies : Conducting cell-based assays to determine the compound's efficacy against various cancer cell lines and its potential cytotoxic effects.

- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability of the compound in animal models to assess its therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity could lead to the development of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.